tert-butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate
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Overview
Description
tert-Butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound features a tert-butyl group, a carbamimidoyl group, and a pyrrolidinyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method is the reaction of tert-butyl carbamate with 1-carbamimidoylpyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the carbamimidoyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions and regulatory mechanisms .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting specific diseases, such as cancer or neurological disorders .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure allows for the development of products with specific properties and functions .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and pathways, ultimately affecting the biological activity of the compound .
Comparison with Similar Compounds
- tert-Butyl N-(1-methylpyrrolidin-3-yl)carbamate
- tert-Butyl carbamate
- tert-Butyl N-hydroxycarbamate
Comparison: tert-Butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate is unique due to the presence of the carbamimidoyl group, which imparts distinct chemical and biological properties. Compared to tert-butyl N-(1-methylpyrrolidin-3-yl)carbamate, it has a different functional group that can lead to variations in reactivity and biological activity. tert-Butyl carbamate and tert-butyl N-hydroxycarbamate, on the other hand, lack the pyrrolidinyl group, making them less versatile in certain applications .
Properties
IUPAC Name |
tert-butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2/c1-10(2,3)16-9(15)13-7-4-5-14(6-7)8(11)12/h7H,4-6H2,1-3H3,(H3,11,12)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGGLICOFABLHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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